Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
CAS No.: 2169997-54-8
Cat. No.: VC4092675
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2169997-54-8 |
|---|---|
| Molecular Formula | C7H12ClN3O2 |
| Molecular Weight | 205.64 |
| IUPAC Name | ethyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;/h3-4H,2,5,8H2,1H3;1H |
| Standard InChI Key | KVBMWSJUPSZDHL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C=C(C=N1)N.Cl |
| Canonical SMILES | CCOC(=O)CN1C=C(C=N1)N.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride consists of a pyrazole ring substituted with an amino group at the 4-position and an ethyl ester moiety at the 1-position via an acetoxy linker. The hydrochloride salt formation occurs at the pyrazole nitrogen, improving aqueous solubility. Key structural features include:
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Pyrazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2 .
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Amino Group: Enhances hydrogen-bonding capacity and electronic modulation .
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Ethyl Ester: Introduces steric bulk and lipophilicity, influencing pharmacokinetic properties .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClN₃O₂ | |
| Molecular Weight | 205.64 g/mol | |
| SMILES | CCOC(=O)CN1C=C(C=N1)N.Cl | |
| InChI Key | KVBMWSJUPSZDHL-UHFFFAOYSA-N |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 4-amino-1H-pyrazole and ethyl bromoacetate. A typical procedure involves:
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Reaction Setup: Combine 4-amino-1H-pyrazole (1 eq) with ethyl bromoacetate (1.1 eq) in anhydrous dimethylformamide (DMF) under nitrogen .
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Base Addition: Introduce potassium carbonate (1.2 eq) to deprotonate the pyrazole NH, facilitating nucleophilic attack .
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Thermal Conditions: Heat at 60–80°C for 12–24 hours to drive the reaction to completion .
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Salt Formation: Treat the intermediate with hydrochloric acid in ethanol to precipitate the hydrochloride salt .
Table 2: Optimal Synthesis Parameters
Industrial Manufacturing
Scale-up employs continuous flow reactors to enhance efficiency and reproducibility. Key considerations include:
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Automated Feed Systems: Ensure precise stoichiometric control of reagents .
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In-Line Purification: Integrate crystallization units to isolate the hydrochloride salt directly .
Physicochemical Characterization
Thermal Stability
Thermogravimetric analysis (TGA) of similar hydrochlorides reveals decomposition temperatures >150°C, indicating robustness under standard handling conditions .
Biological Activity and Applications
Antiproliferative Effects
Although direct evidence is lacking, ethyl 3-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoate (a related compound) shows IC₅₀ values of 12–18 µM against leukemia (U937) and breast cancer (MCF-7) cell lines . This activity is attributed to:
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Enzyme Inhibition: Binding to ATP pockets of kinases or topoisomerases .
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Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization .
Table 3: Biological Activity of Analogous Compounds
| Compound | Target Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Ethyl 3-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoate | U937 | 12.3 | |
| Ethyl 3-((6-amino-9H-purin-2-yl)thio)propanoate | MCF-7 | 17.8 |
Comparative Analysis with Structural Analogs
Ethyl 2-(1H-Pyrazol-1-yl)acetate
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Difference: Lacks the 4-amino group, reducing hydrogen-bonding capacity .
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Impact: Lower solubility and altered pharmacokinetics compared to the amino-substituted derivative .
4-Amino-1H-pyrazole
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